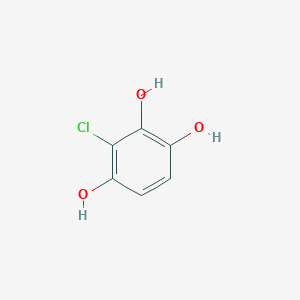
1,2,4-Benzenetriol, chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzenetriol, chloro- is a chlorinated derivative of 1,2,4-benzenetriol, an aromatic compound with three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriol, chloro- can be synthesized through various chemical reactions. One common method involves the chlorination of 1,2,4-benzenetriol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of 1,2,4-benzenetriol, chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetriol, chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less oxidized forms of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2,4-Benzenetriol, chloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetriol, chloro- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A chlorinated nitrophenol with similar chemical properties.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with comparable reactivity.
2,6-Dichloro-4-nitrophenol: A dichlorinated derivative with distinct chemical behavior.
Uniqueness
1,2,4-Benzenetriol, chloro- is unique due to its specific substitution pattern and the presence of three hydroxyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
75562-91-3 |
|---|---|
Molecular Formula |
C6H5ClO3 |
Molecular Weight |
160.55 g/mol |
IUPAC Name |
3-chlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
InChI Key |
ABLFWMWVDNPOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
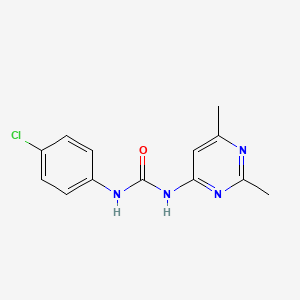

![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
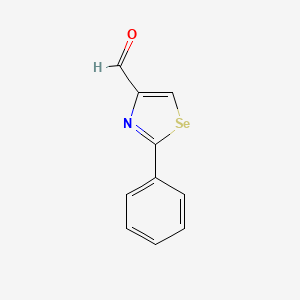
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
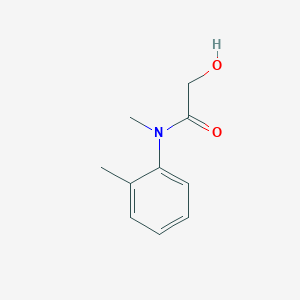
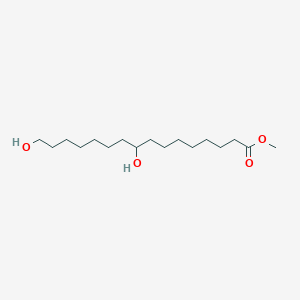
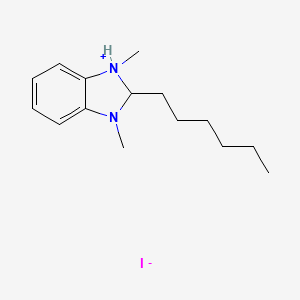
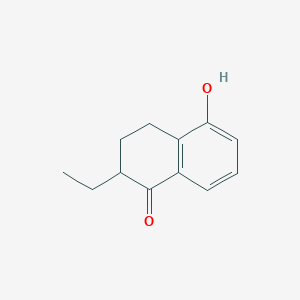
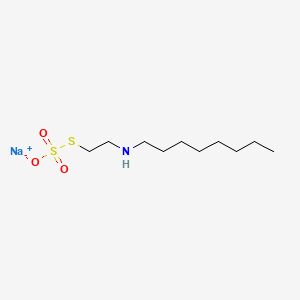
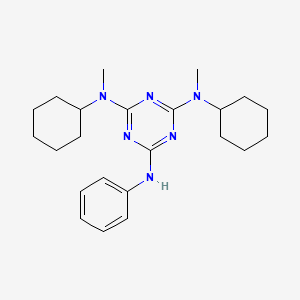
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
